molecular formula C24H26N4O3 B5068279 N-[5-(1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]propanamide

N-[5-(1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]propanamide

Cat. No.: B5068279
M. Wt: 418.5 g/mol
InChI Key: AJVUYKJMWDVQNZ-UHFFFAOYSA-N
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Description

N-[5-(1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazinone core, which is known for its diverse biological activities. The presence of multiple functional groups, including an amide and a dimethylphenyl group, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]propanamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethylaniline and various pyridazinone derivatives. Key steps in the synthesis may include:

    Condensation Reactions: Combining 3,5-dimethylaniline with a suitable aldehyde or ketone to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization to form the pyridazinone core.

    Amidation: Introduction of the propanamide group through amidation reactions using appropriate reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes:

    Catalysis: Using catalysts to enhance reaction rates and yields.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Automation: Utilizing automated reactors and continuous flow systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the pyridazinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

N-[5-(1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]propanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity, leading to altered cellular responses.

    Pathways: Interference with signaling pathways such as PI3K-AKT or MAPK, which are crucial for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]propanamide stands out due to its unique combination of functional groups and its potential for diverse biological activities. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial properties, this compound has broader applications in medicinal chemistry and drug development.

Properties

IUPAC Name

N-[5-[1-[2-(3,5-dimethylanilino)-2-oxoethyl]-6-oxopyridazin-3-yl]-2-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-5-22(29)26-21-13-18(7-6-17(21)4)20-8-9-24(31)28(27-20)14-23(30)25-19-11-15(2)10-16(3)12-19/h6-13H,5,14H2,1-4H3,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVUYKJMWDVQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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